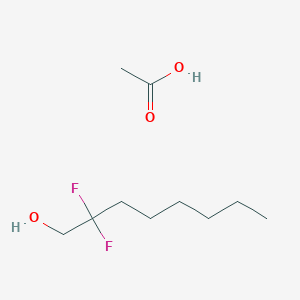![molecular formula C53H46N2 B14574452 N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 61675-52-3](/img/structure/B14574452.png)
N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane typically involves multi-step organic reactions. One common method includes the reaction of bis(4-methylphenyl)amine with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its stable chemical properties.
Mechanism of Action
The mechanism by which Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A simpler analog with three phenyl rings attached to a central carbon atom.
Bis(4-methylphenyl)amine: A related compound with two phenyl rings and amino groups.
Uniqueness
Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane stands out due to its more complex structure, which provides unique chemical properties and potential applications not seen in simpler analogs. Its multiple phenyl rings and amino groups allow for diverse chemical reactivity and interactions with biological molecules.
This detailed article provides a comprehensive overview of Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61675-52-3 |
|---|---|
Molecular Formula |
C53H46N2 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
4-methyl-N-[4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-diphenylmethyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H46N2/c1-39-15-27-47(28-16-39)54(48-29-17-40(2)18-30-48)51-35-23-45(24-36-51)53(43-11-7-5-8-12-43,44-13-9-6-10-14-44)46-25-37-52(38-26-46)55(49-31-19-41(3)20-32-49)50-33-21-42(4)22-34-50/h5-38H,1-4H3 |
InChI Key |
RJGSNPKCEPHVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Bromoanilino)pyridin-3-yl]acetic acid](/img/structure/B14574380.png)
![[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate](/img/structure/B14574385.png)
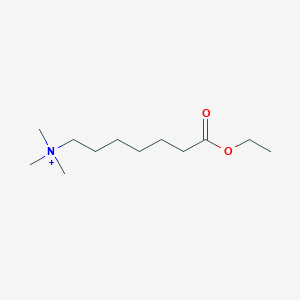
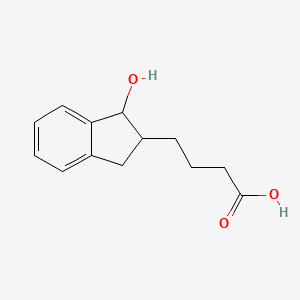

![1,1,1a,1b-Tetrachlorodecahydro-1H-2,6-methanocyclopropa[a]azulene](/img/structure/B14574417.png)
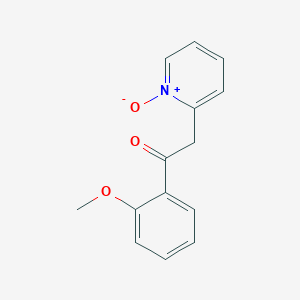
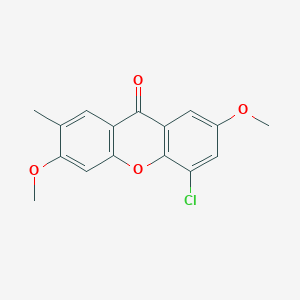
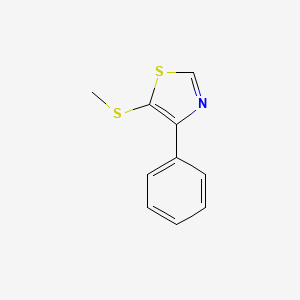
![(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14574438.png)
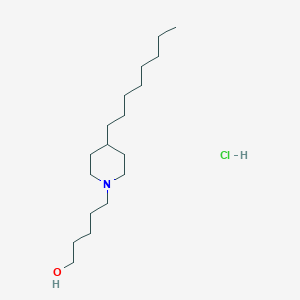
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine](/img/structure/B14574444.png)
![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
